S-Diclofenac

Description

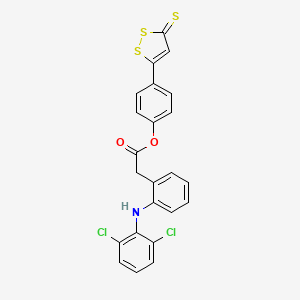

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDUXOHVEZVAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318005 | |

| Record name | S-Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912758-00-0 | |

| Record name | S-Diclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912758-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chiral Resolution of S-Diclofenac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of prostaglandin synthesis by blocking both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[1] Diclofenac possesses a chiral center at the α-carbon of the phenylacetic acid moiety, existing as two enantiomers: (S)-(+)-diclofenac and (R)-(-)-diclofenac.

While commonly marketed as a racemic mixture, studies on other NSAIDs have shown that the pharmacological activity often resides primarily in the S-enantiomer. This has driven interest in the development of enantiomerically pure S-diclofenac to potentially offer an improved therapeutic profile, including enhanced potency and a better safety margin.

This technical guide provides a comprehensive overview of the synthesis of racemic diclofenac and explores the primary methodologies for its chiral resolution to isolate the desired S-enantiomer. Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers in the field of drug development and synthesis.

Part I: Synthesis of Racemic Diclofenac

The industrial synthesis of racemic diclofenac is well-established. A common and efficient route involves the intramolecular Friedel-Crafts cyclization of an N-chloroacetylated diphenylamine derivative to form an indolinone intermediate, which is subsequently hydrolyzed to yield diclofenac.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-stage process starting from N-phenyl-N-(2,6-dichlorophenyl)chloroacetamide.

Experimental Protocols

Step 1: Synthesis of 1-(2,6-dichlorophenyl)indolin-2-one

This step involves a Friedel-Crafts reaction to form the key lactam intermediate.

-

Materials: N-phenyl-N-(2,6-dichlorophenyl)chloroacetamide, anhydrous aluminum trichloride (AlCl₃), phase transfer catalyst (e.g., polyethylene glycol 400).

-

Procedure:

-

Charge a reaction vessel with 30g (0.096 mol) of N-phenyl-N-(2,6-dichlorophenyl)chloroacetamide and 3g of polyethylene glycol 400.

-

Heat the mixture to 60°C with stirring.

-

Slowly add 25.5g (0.19 mol) of anhydrous aluminum trichloride over approximately 30 minutes, maintaining the temperature at 60°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully add the reaction mixture dropwise into purified water while stirring vigorously.

-

Continue stirring the resulting slurry for 5 hours to ensure complete precipitation.

-

Filter the solid product, wash with water, and dry to yield 1-(2,6-dichlorophenyl)indolin-2-one.[1]

-

Step 2: Hydrolysis to Racemic Diclofenac Sodium

The indolinone intermediate is hydrolyzed under basic conditions to open the lactam ring.

-

Materials: 1-(2,6-dichlorophenyl)indolin-2-one, sodium hydroxide (NaOH), ethanol.

-

Procedure:

-

Prepare a solution of 186g of 1-(2,6-dichlorophenyl)indolin-2-one in 660 mL of ethanol.

-

Add 660 mL of 2 N aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After reflux, cool the solution and let it stand at 0-5°C for 4 hours to facilitate crystallization.

-

Filter the crystalline product and recrystallize from water to obtain pure racemic diclofenac sodium.

-

Quantitative Data: Synthesis

| Step | Product | Yield (%) | Purity (%) | Reference |

| 1 | 1-(2,6-dichlorophenyl)indolin-2-one | 87-90 | >99 | [1] |

| 2 | Racemic Diclofenac Sodium | ~97 | - |

Part II: Chiral Resolution of this compound

As direct enantioselective synthesis routes for this compound are not widely reported, chiral resolution of the racemate is the primary method for obtaining the pure enantiomer. The main strategies include enzymatic kinetic resolution, classical resolution via diastereomeric salt formation, and preparative chiral chromatography.

A. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For a racemic acid like diclofenac, this is often an esterification reaction where the enzyme selectively converts one enantiomer into its ester, allowing the unreacted enantiomer (the desired S-form, assuming the enzyme is R-selective) to be separated.

Workflow for Enzymatic Resolution

Generalized Experimental Protocol

-

Materials: Racemic diclofenac, immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B), alcohol (e.g., n-butanol), anhydrous organic solvent (e.g., hexane, toluene), molecular sieves.

-

Procedure:

-

To a solution of racemic diclofenac (1 equivalent) in anhydrous hexane, add n-butanol (1.5-2 equivalents).

-

Add immobilized lipase (typically 20-50% by weight of the substrate) and molecular sieves to remove water.

-

Stir the suspension at a controlled temperature (e.g., 40°C) for 24-72 hours.

-

Monitor the reaction for conversion and enantiomeric excess (ee) of the remaining acid by taking aliquots and analyzing via chiral HPLC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Evaporate the solvent under reduced pressure.

-

Separate the unreacted (S)-diclofenac from the (R)-diclofenac ester by extraction with an aqueous basic solution (e.g., NaHCO₃). The acidic (S)-diclofenac will move to the aqueous phase, while the ester remains in the organic phase.

-

Acidify the aqueous phase with HCl to precipitate the (S)-diclofenac, which is then filtered, washed, and dried.

-

Quantitative Data: Enzymatic Resolution of NSAIDs

Note: Data for diclofenac is limited; this table presents typical results for similar profens to illustrate expected outcomes.

| NSAID | Enzyme | Conversion (%) | ee (%) of Product | E-value* | Reference |

| Ketoprofen | Candida rugosa Lipase | ~47 | >99 (S-acid) | >200 | [2] |

| Ibuprofen | Candida antarctica Lipase B | ~50 | >96 (S-acid) | >200 | |

| Naproxen | Candida rugosa Lipase | 49 | >99 (S-acid) | 174 | [3] |

*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. E > 100 is generally considered excellent for preparative purposes.

B. Classical Resolution via Diastereomeric Salt Formation

This classic method involves reacting the racemic acid with a single, pure enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These salts can then be separated by fractional crystallization.

Workflow for Classical Resolution

Generalized Experimental Protocol

-

Materials: Racemic diclofenac, chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine), solvent (e.g., ethanol, methanol, or aqueous mixtures), hydrochloric acid (HCl), sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve racemic diclofenac (1 equivalent) in a suitable solvent (e.g., 67% ethanol/water) by heating.[4]

-

In a separate flask, dissolve the chiral resolving agent, (S)-(-)-1-phenylethylamine (0.5-1.0 equivalents), in the same solvent.

-

Add the resolving agent solution to the diclofenac solution.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization of the less soluble diastereomeric salt.

-

Filter the crystals and wash with a small amount of cold solvent. This solid is enriched in one diastereomer. The mother liquor is enriched in the other.

-

To liberate the free acid, suspend the crystalline salt in water and acidify with HCl until the pH is ~1-2.

-

Extract the precipitated enantiomerically enriched diclofenac with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved diclofenac.

-

Determine the enantiomeric excess via chiral HPLC and measure the specific optical rotation.

-

Quantitative Data: Classical Resolution

| Parameter | Expected Outcome | Notes |

| Diastereomeric Excess (de) | >90% after one crystallization | Can be improved with recrystallization. |

| Yield (single enantiomer) | < 50% (theoretical max) | The unwanted enantiomer can be recovered from the mother liquor and racemized for recycling. |

| Enantiomeric Excess (ee) | >90% | Corresponds to the diastereomeric excess of the salt. |

C. Preparative Chiral Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for directly separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. While often used for analysis, this method can be scaled up for purification.

Workflow for Preparative Chiral HPLC

Generalized Experimental Protocol

-

Instrumentation: Preparative HPLC system with a suitable detector (UV), a high-capacity chiral column.

-

Procedure:

-

Develop an analytical method first on a smaller chiral column to find a suitable chiral stationary phase and mobile phase that provides good resolution (Rs > 1.5) between the diclofenac enantiomers.

-

Dissolve the racemic diclofenac in the mobile phase to prepare a concentrated solution.

-

Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic mixture onto the column. The injection volume and concentration will depend on the column size and loading capacity.

-

Run the separation isocratically, collecting fractions as the two enantiomer peaks elute.

-

Analyze the collected fractions using analytical chiral HPLC to confirm purity and identify the fractions containing the pure S-enantiomer.

-

Pool the pure fractions containing the S-enantiomer.

-

Remove the solvent under reduced pressure to isolate the solid this compound.

-

Quantitative Data: Chiral Chromatography Parameters

Note: Optimal conditions are highly specific to the chosen column and must be determined empirically.

| Parameter | Typical Value / Type |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak ID, Chiralcel OD) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol/Acidic Modifier (e.g., TFA) Reversed Phase: Acetonitrile/Water/Buffer |

| Flow Rate | Dependent on column dimensions (e.g., 10-50 mL/min for preparative) |

| Detection | UV at ~280 nm |

| Yield (S-enantiomer) | Typically >90% recovery from the loaded amount |

| Enantiomeric Excess (ee) | >99% |

Part III: Characterization of this compound

After resolution, the enantiomeric purity of the this compound must be confirmed.

-

Enantiomeric Purity: The most reliable method for determining the enantiomeric excess (ee%) is through analytical chiral HPLC. By comparing the peak area of the S-enantiomer to the total area of both enantiomer peaks, the purity can be accurately calculated.

-

Optical Rotation: Enantiomerically pure chiral compounds rotate plane-polarized light. This property is measured using a polarimeter and reported as the specific rotation. The specific rotation is a physical constant for a given compound under defined conditions (concentration, solvent, temperature, and wavelength).

Characterization Data for this compound

| Parameter | Value | Conditions |

| Specific Rotation ([α]) | Positive (+) | The exact value is not consistently reported in publicly available literature and should be determined experimentally as a standard for the purely resolved compound. |

| Appearance | White to off-white crystalline solid | |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | |

| Molar Mass | 296.15 g/mol |

References

S-Diclofenac's Mechanism of Action on Cyclooxygenase-2 (COX-2): A Technical Guide

Introduction

Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for managing pain and inflammation in various conditions.[1][2][3] Its therapeutic effects are primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[2][4] Two principal isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions like gastric protection, and COX-2, an inducible enzyme upregulated at sites of inflammation.[2][4][5] S-Diclofenac, the active enantiomer, exhibits a preferential, potent, and complex inhibitory action on COX-2. This guide provides an in-depth technical examination of its mechanism, supported by quantitative data, experimental methodologies, and visual representations of the core processes.

Core Mechanism: An Inverted Binding Mode

The interaction of this compound with the COX-2 active site is distinct from many other NSAIDs. X-ray crystallography of murine COX-2 in complex with diclofenac reveals that the drug binds in an inverted conformation within the enzyme's active site.[6][7]

Traditionally, the carboxylate group of acidic NSAIDs forms a salt bridge with the positively charged Arg-120 residue at the mouth of the COX active site. However, diclofenac's carboxylate group bypasses this interaction. Instead, it positions itself deeper within the active site, forming crucial hydrogen bonds with the hydroxyl groups of two other key residues: Tyr-385 and Ser-530 .[6][7] The hydrogen bonds formed between diclofenac's carboxylic acid and the side chains of Tyr-385 and Ser-530 are both 2.6 Å in length.[7][8]

This unique binding orientation explains the critical role of Ser-530 in diclofenac's inhibitory activity. Site-directed mutagenesis studies, where specific amino acids are altered, have experimentally confirmed this dependency. While mutating Arg-120 to alanine has no effect on diclofenac's inhibitory power, a similar mutation of Ser-530 to alanine (S530A) dramatically reduces its efficacy.[6][7] This demonstrates that the interaction with Ser-530 is indispensable for the stable binding and subsequent inhibition of COX-2 by diclofenac.

Quantitative Data on this compound and COX-2 Interaction

The potency and selectivity of this compound have been quantified through various experimental methods, including in vitro enzyme inhibition assays and molecular docking studies.

Table 1: In Vitro IC50 Values for Diclofenac against COX Isoforms IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Study/Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (IC50 COX-1/COX-2) | Reference |

| Ovine COX | 0.06 | 0.79 | 0.08 | [9] |

| Human Recombinant COX-2 | - | 0.40 | - | [9] |

| Dannhardt et al. (1998) | 0.01 | 0.03 | 0.33 | [9] |

| J774.2 cells | - | 1.0 | - | [10] |

| Human Whole Blood Assay | - | - | ~29 | [11][12] |

| Nimesulide (for comparison) | 0.392 | 0.071 | 5.52 | [13] |

Table 2: Maximal COX-2 Inhibition at Steady State (In Vivo/Ex Vivo) This table compares the extent of COX-2 inhibition by different NSAIDs at therapeutic doses in healthy volunteers.

| Drug (Dosage) | Maximal COX-2 Inhibition (%) | Reference |

| Diclofenac (75 mg twice daily) | 99% | [14] |

| Celecoxib (200 mg twice daily) | 81% | [14] |

| Rofecoxib (25 mg once daily) | 72% | [14] |

Table 3: Molecular Docking Binding Affinities for Diclofenac with COX-2 Binding affinity (or free energy) indicates the stability of the drug-enzyme complex; more negative values suggest stronger binding.

| Docking Software | PDB ID | Binding Affinity (kcal/mol) | Reference |

| AutoDock4 | 6COX | -8.08 | [15] |

| AutoDock Vina | 6COX | -7.80 | [15] |

| MOE (Generic) | - | - | [16] |

| Pyrx (AutoDock Vina) | 6COX | - | [17] |

Visualizing the Mechanism and Methodologies

Signaling Pathway and Molecular Interactions

The following diagrams illustrate the biochemical pathway targeted by this compound and the specific molecular interactions that underpin its inhibitory mechanism.

Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Caption: this compound's inverted binding to key COX-2 active site residues.

Experimental Workflow

The characterization of this compound's action relies on a series of established experimental protocols. The diagram below outlines a typical workflow for an in vitro COX inhibition assay.

Caption: Standard experimental workflow for an in vitro COX-2 inhibition assay.

Detailed Experimental Protocols

1. X-Ray Crystallography of Diclofenac-COX-2 Complex This method provides a static, high-resolution image of the drug bound within the enzyme's active site.

-

Protein Source: Recombinant murine COX-2 was overexpressed and purified.[7]

-

Crystallization: Crystals of murine COX-2 were grown in the presence of diclofenac.[8]

-

Data Collection: X-ray diffraction data were collected. The resulting crystal structure of the complex was determined to a resolution of 2.90 Å.[6]

-

Analysis: Initial difference electron density maps were calculated, which clearly revealed the presence and orientation of diclofenac within the cyclooxygenase active site, showing its interactions with Tyr-385 and Ser-530.[7][8]

2. Site-Directed Mutagenesis Studies This protocol is used to assess the functional importance of specific amino acid residues for drug binding and inhibition.

-

Mutant Construction: Site-directed mutagenesis was performed on the gene for COX-2 to create mutant proteins where specific amino acids were replaced (e.g., Arg-120 mutated to Alanine, Ser-530 to Alanine).[7]

-

Protein Expression and Purification: Wild-type and mutant COX-2 proteins were expressed and purified.[7]

-

Cyclooxygenase Inhibition Assays: The inhibitory potency (IC50) of diclofenac was determined against both the wild-type and mutant enzymes.

-

Outcome: A dramatic attenuation of diclofenac inhibition was observed for the S530A mutant, whereas the R120A mutation had minimal effect, confirming the critical role of Ser-530.[6][7]

3. In Vitro COX Inhibition Assays These assays directly measure the ability of a compound to inhibit enzyme activity.

-

Objective: To determine the IC50 values of diclofenac for COX-1 and COX-2.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.[9][18]

-

General Protocol (Colorimetric):

-

The enzyme (e.g., 300 units/ml COX-2) is activated on ice with a co-factor solution containing glutathione (0.9 mM), hematin (0.1 mM), and N,N,N,N-tetramethyl-p-phenylenediamine (TMPD, 0.24 mM) in a Tris-HCl buffer (0.1 M, pH 8.0).[18][19]

-

The activated enzyme solution is incubated with various concentrations of diclofenac for a set period (e.g., 5 minutes) at room temperature.[18]

-

The enzymatic reaction is initiated by adding the substrate, arachidonic acid (e.g., 30 mM).[18]

-

The activity is assayed by monitoring the appearance of oxidized TMPD colorimetrically at ~570-590 nm.[18][19]

-

-

Alternative Detection (LC-MS/MS): A more specific and sensitive method involves terminating the reaction and quantifying the production of Prostaglandin E2 (PGE2) using liquid chromatography-tandem mass spectrometry.[9]

4. Ex Vivo Human Whole Blood Assay (WBA) This assay provides a more physiologically relevant assessment of COX selectivity by accounting for factors like plasma protein binding.

-

Principle: The WBA uses different stimuli to selectively measure the activity of COX-1 and COX-2 in their native cellular environments within whole blood.[13][20]

-

COX-1 Activity Measurement: Blood from healthy volunteers (who have not taken NSAIDs) is allowed to clot. During this process, platelets are activated, and the production of thromboxane B2 (TXB2) is measured as a specific index of COX-1 activity.[13]

-

COX-2 Activity Measurement: A separate blood sample is incubated with bacterial lipopolysaccharide (LPS) for several hours (e.g., 24 hours) to induce the expression of the COX-2 enzyme in monocytes. The subsequent production of PGE2 is then measured as an index of COX-2 activity.[13]

-

Inhibition Analysis: The assay is run with plasma samples taken from subjects who have been administered diclofenac, allowing for the determination of its inhibitory effects on both isoforms under conditions that mimic in vivo exposure.[13] Studies using this method have shown that while diclofenac is non-selective in vitro, it demonstrates a slight but significant selectivity towards COX-2 ex vivo.[13]

The mechanism of action of this compound on COX-2 is characterized by a unique, inverted binding mode within the enzyme's active site. Unlike typical NSAIDs, its inhibitory function is not dependent on an interaction with Arg-120 but is critically reliant on the formation of strong hydrogen bonds with Tyr-385 and Ser-530. Quantitative data from in vitro and ex vivo assays confirm that diclofenac is a highly potent inhibitor of COX-2, achieving near-complete inhibition at therapeutic doses.[14] This detailed understanding of its molecular interactions and inhibitory profile is crucial for the rational design of future anti-inflammatory agents and for contextualizing its clinical efficacy and safety profile.

References

- 1. Diclofenac - Wikipedia [en.wikipedia.org]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcentral.com [medcentral.com]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajmc.com [ajmc.com]

- 12. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. More pronounced inhibition of cyclooxygenase 2, increase in blood pressure, and reduction of heart rate by treatment with diclofenac compared with celecoxib and rofecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bionaturajournal.com [bionaturajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 20. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

A Deep Dive into the Stereospecific Activity of S-Diclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation.[1][2] As a phenylacetic acid derivative, it exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[3][4] Diclofenac is administered as a racemic mixture of its S(+) and R(-) enantiomers. Emerging evidence in NSAID pharmacology suggests that the therapeutic activity of many chiral NSAIDs resides predominantly in the S-enantiomer.[5][6] This technical guide provides an in-depth analysis of the stereospecific activity of S-Diclofenac, focusing on its pharmacodynamic and pharmacokinetic profiles in comparison to its R-enantiomer and the racemic mixture.

Pharmacodynamics: Stereoselective Inhibition of Cyclooxygenase

Quantitative Data on COX Inhibition (Racemic Diclofenac)

The following table summarizes the 50% inhibitory concentrations (IC50) for racemic diclofenac against COX-1 and COX-2 from various studies. This data provides a baseline for the overall potency of the racemic mixture.

| Enzyme | IC50 (µM) | Source |

| Ovine COX-1 | 0.06 | [9] |

| Ovine COX-2 | 0.79 | [9] |

| Human COX-2 | 0.40 | [9] |

Pharmacokinetics: A Look into Stereoselective Disposition

The pharmacokinetic profile of a chiral drug can be significantly influenced by stereoselective absorption, distribution, metabolism, and excretion.[6][10] For many chiral NSAIDs, metabolism is the primary source of stereoselectivity in their pharmacokinetics.[6]

Metabolism of Diclofenac

Diclofenac is extensively metabolized in the liver, primarily through two main pathways: hydroxylation and glucuronidation.[11][12][13][14]

-

Hydroxylation: Cytochrome P450 2C9 (CYP2C9) is the principal enzyme responsible for the 4'-hydroxylation of diclofenac.[11][15]

-

Glucuronidation: The acyl glucuronidation of diclofenac is primarily catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7).[11][15]

While the metabolism of diclofenac has been well-characterized, specific details on the stereoselective handling of its enantiomers are not extensively documented in the available literature. However, it is a general principle that metabolizing enzymes can exhibit a preference for one enantiomer over the other.[6][10] For some NSAIDs like ibuprofen, the inactive R-enantiomer undergoes unidirectional chiral inversion to the active S-enantiomer in vivo.[6][16] It is currently unknown if a similar chiral inversion occurs with diclofenac.

The following diagram illustrates the primary metabolic pathways of diclofenac.

Primary metabolic pathways of diclofenac.

Experimental Protocols

In Vitro COX Inhibition Assay

The following protocol is a generalized method for determining the inhibitory activity of compounds against COX-1 and COX-2.[9][17]

-

Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), a cofactor (e.g., hematin), and an activating agent (e.g., epinephrine).

-

Incubation: The enzyme is pre-incubated with the test compound (this compound, R-Diclofenac, or racemic diclofenac) at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: The reaction is stopped after a defined period by adding a strong acid (e.g., HCl).

-

Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

The following diagram outlines the workflow for a typical in vitro COX inhibition assay.

Workflow for in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and validated method to assess the anti-inflammatory activity of NSAIDs.[18][19][20]

-

Animal Model: Male Wistar albino rats are typically used.

-

Drug Administration: The test compounds (this compound, R-Diclofenac, or racemic diclofenac) are administered orally or intraperitoneally at various doses. A control group receives the vehicle.

-

Induction of Inflammation: A subplantar injection of carrageenan solution is administered into the right hind paw of the rats one hour after drug administration.

-

Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test in mice is a common model for screening peripheral analgesic activity.[4][21][22][23]

-

Animal Model: Albino mice are used.

-

Drug Administration: The test compounds are administered to different groups of mice. A control group receives the vehicle, and a standard group receives a known analgesic like racemic diclofenac.

-

Induction of Pain: An intraperitoneal injection of acetic acid solution is administered to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.

-

Calculation of Analgesic Activity: The percentage of inhibition of writhing is calculated for each test group compared to the control group.

Signaling Pathways in Inflammation and Pain

Diclofenac's inhibition of COX enzymes interrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain signaling. The diagram below illustrates this central pathway.

Diclofenac inhibits COX, reducing prostaglandin production.

Conclusion and Future Directions

While it is well-established that racemic diclofenac is an effective anti-inflammatory and analgesic agent with a preference for COX-2 inhibition, there is a significant gap in the literature regarding a direct, quantitative comparison of the stereospecific activities of its S- and R-enantiomers. Based on the general principles of chiral NSAIDs, it is highly probable that this compound is the eutomer, possessing the majority of the therapeutic activity.

Future research should focus on:

-

Direct Comparative In Vitro Studies: Determining the IC50 values of purified S- and R-Diclofenac against COX-1 and COX-2 to definitively quantify their respective inhibitory potencies.

-

Stereoselective Pharmacokinetic Studies: Characterizing the pharmacokinetic profiles of the individual enantiomers following their separate administration to elucidate any stereoselective absorption, distribution, metabolism, or excretion.

-

Chiral Inversion Studies: Investigating whether diclofenac undergoes in vivo chiral inversion from the R- to the S-enantiomer.

-

Comparative In Vivo Efficacy Studies: Directly comparing the anti-inflammatory and analgesic potencies of this compound, R-Diclofenac, and the racemic mixture in validated animal models.

A comprehensive understanding of the stereospecific activity of this compound is crucial for optimizing its therapeutic use, potentially leading to the development of enantiopure formulations with an improved efficacy and safety profile.

References

- 1. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diclofenac - Wikipedia [en.wikipedia.org]

- 3. jptcp.com [jptcp.com]

- 4. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]

- 7. ajmc.com [ajmc.com]

- 8. droracle.ai [droracle.ai]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. researchgate.net [researchgate.net]

- 13. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biomedres.us [biomedres.us]

- 16. Ibuprofen - Wikipedia [en.wikipedia.org]

- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 18. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scialert.net [scialert.net]

- 20. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. jcdr.net [jcdr.net]

S-Diclofenac's Binding Affinity to Cyclooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of S-Diclofenac to its primary targets, the cyclooxygenase (COX) enzymes. Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of COX-1 and COX-2. Understanding the specifics of its interaction with these isoforms is critical for drug development and rational therapeutic design. While diclofenac is commercially available as a racemic mixture, the S-(+)-enantiomer is the pharmacologically active form.

Executive Summary

Diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] While not strictly a selective COX-2 inhibitor, it demonstrates a preferential affinity for COX-2 over COX-1 in many assay systems.[4][5] This preferential binding, coupled with its high potency, contributes to its efficacy as an anti-inflammatory and analgesic agent. The binding mechanism involves interaction with key amino acid residues within the active site of the cyclooxygenase enzymes.

Quantitative Analysis of Binding Affinity

The binding affinity of a compound to its target is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for diclofenac against COX-1 and COX-2 from various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (human, ovine, etc.) and the assay methodology.

| Compound | Enzyme | Enzyme Source | Assay System | IC50 | Selectivity Ratio (COX-1/COX-2) | Reference |

| Diclofenac | COX-1 | Human | CHO Cells | 4 nM | 3.08 | [1] |

| Diclofenac | COX-2 | Human | CHO Cells | 1.3 nM | [1] | |

| Diclofenac | COX-1 | Ovine | - | 5.1 µM | 6.07 | [1] |

| Diclofenac | COX-2 | Ovine | - | 0.84 µM | [1] | |

| Diclofenac Sodium | COX-1 | - | Intact Cells | 0.5 µg/ml | 1 | [3][4][6] |

| Diclofenac Sodium | COX-2 | - | Intact Cells | 0.5 µg/ml | [3][4][6] | |

| Diclofenac | COX-1 | Human Articular Chondrocytes | PGE2 Immunoassay | 0.611 µM | 0.97 | [2] |

| Diclofenac | COX-2 | Human Articular Chondrocytes | PGE2 Immunoassay | 0.63 µM | [2] | |

| Diclofenac | COX-1 | Human Peripheral Monocytes | - | 0.076 µM | 2.92 | [7] |

| Diclofenac | COX-2 | Human Peripheral Monocytes | - | 0.026 µM | [7] | |

| Diclofenac | COX-1 | Human Whole Blood | - | - | 3 | [8][9][10] |

| Diclofenac | COX-2 | Human Whole Blood | - | - | [8][9][10] |

Cyclooxygenase Signaling Pathway and Inhibition by this compound

The cyclooxygenase enzymes are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins and thromboxanes. This compound exerts its anti-inflammatory effect by binding to the active site of both COX-1 and COX-2, thereby preventing the synthesis of these inflammatory mediators.

Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the binding affinity of this compound to COX enzymes is typically performed using in vitro enzyme inhibition assays. A common method is the fluorometric inhibitor screening assay.

Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a fluorogenic substrate. The inhibition of this activity by a test compound is directly proportional to its binding to the enzyme.

Materials:

-

COX Assay Buffer

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

NaOH

-

Human Recombinant COX-1 or COX-2 enzyme

-

This compound (or other test inhibitors)

-

Control Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well white opaque microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.

-

Prepare a serial dilution of this compound and control inhibitors at 10 times the desired final concentration.

-

-

Assay Setup:

-

To designated wells of the 96-well plate, add:

-

Enzyme Control (EC): 10 µl of COX Assay Buffer.

-

Inhibitor Control (IC): 10 µl of the appropriate control inhibitor.

-

Sample Screen (S): 10 µl of the diluted this compound solution.

-

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µl of the Reaction Mix to each well.

-

Add 10 µl of the reconstituted COX enzyme (COX-1 or COX-2) to each well.

-

Incubate the plate at 25°C for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µl of a freshly prepared Arachidonic Acid/NaOH solution to each well using a multi-channel pipette.

-

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis and IC50 Calculation:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, Microsoft Excel with Solver add-in).

-

The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

-

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 value of a test compound against a COX enzyme.

Caption: Experimental workflow for determining the IC50 of this compound.

Logical Relationship of this compound Binding Preference

The binding preference of this compound for COX-2 over COX-1, although modest, is a key characteristic that influences its therapeutic profile. This relationship can be visualized as a logical flow leading to its primary pharmacological effects.

Caption: Logical flow of this compound's binding preference and its consequences.

Conclusion

This compound is a potent, largely non-selective inhibitor of both COX-1 and COX-2, with a tendency towards preferential inhibition of COX-2. This binding profile is responsible for its effective anti-inflammatory and analgesic properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's mechanism of action and its interaction with cyclooxygenase enzymes. Further research focusing on the enantiomer-specific binding kinetics will continue to refine our understanding of this important NSAID.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. adooq.com [adooq.com]

- 5. droracle.ai [droracle.ai]

- 6. selleckchem.com [selleckchem.com]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajmc.com [ajmc.com]

In Vitro Activity of S-Diclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. Diclofenac, like many other NSAIDs of the profen class, is a chiral molecule and exists as two enantiomers: S-Diclofenac and R-Diclofenac. It is widely accepted that the S-enantiomer is the pharmacologically active form responsible for the inhibition of COX enzymes, while the R-enantiomer is significantly less active. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its inhibitory effects on COX-1 and COX-2. Due to the prevalence of studies on the racemic mixture, data for diclofenac (racemic) is presented with the understanding that the S-enantiomer is the primary contributor to the observed activity.

Core Mechanism of Action: COX Inhibition

The primary mechanism of action for diclofenac is the inhibition of both COX-1 and COX-2 isoenzymes.[1] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1] The inhibition of COX-2 is therefore largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of the common side effects, particularly gastrointestinal issues.

The S-enantiomer of diclofenac binds to the active site of the COX enzymes, preventing arachidonic acid from accessing the catalytic domain. This blockade of the active site inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain.

Quantitative Analysis of COX Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro inhibitory activity of racemic diclofenac against COX-1 and COX-2 from various studies. It is important to reiterate that the S-enantiomer is considered to be the active component responsible for this inhibition.

| Study System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Human Peripheral Monocytes | 0.076 | 0.026 | 2.9 | [2] |

| Human Articular Chondrocytes | 0.611 | 0.63 | 0.97 | [3] |

| In Vitro COX Inhibition Assays | 0.0206 | 0.103 | 0.2 | [4] |

| Intact Cells | ~1.7 (0.5 µg/ml) | ~1.7 (0.5 µg/ml) | 1.0 | [5] |

Note: The COX-1/COX-2 ratio provides an indication of the drug's selectivity. A ratio less than 1 suggests greater selectivity for COX-1, a ratio greater than 1 suggests greater selectivity for COX-2, and a ratio around 1 indicates non-selective inhibition.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the in vitro activity of COX inhibitors.

Human Peripheral Monocyte Assay for COX-1 and COX-2 Activity

This method utilizes human peripheral monocytes as a source of COX-1 and COX-2 enzymes.[2]

1. Isolation of Monocytes:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers by density gradient centrifugation.

-

Monocytes are then separated from the PBMC fraction.

2. COX-1 and COX-2 Expression:

-

For COX-1 activity, monocytes are used without further stimulation as they constitutively express COX-1.

-

For COX-2 activity, monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. Western blotting is used to confirm the exclusive expression of COX-1 in unstimulated cells and the induction of COX-2 in LPS-stimulated cells.

3. Inhibition Assay:

-

Unstimulated (for COX-1) or LPS-stimulated (for COX-2) monocytes are incubated with various concentrations of the test compound (e.g., diclofenac).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period.

4. Measurement of Prostaglandin Production:

-

The amount of prostaglandin E2 (PGE2) produced, a marker for COX activity, is measured in the cell supernatant using an enzyme immunoassay (EIA).

5. Data Analysis:

-

The percentage of inhibition of PGE2 production at each concentration of the test compound is calculated relative to a vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Articular Chondrocyte Assay

This assay uses human articular chondrocytes to evaluate the effects of NSAIDs on COX activity in a cell type relevant to osteoarthritis.[3]

1. Cell Culture:

-

Human articular chondrocytes are isolated from cartilage obtained from patients undergoing joint replacement surgery.

-

The cells are cultured in appropriate media.

2. Assay for COX-1 and COX-2 Activity:

-

To assess COX-1 activity, unstimulated chondrocytes are used.

-

To assess COX-2 activity, chondrocytes are stimulated with interleukin-1β (IL-1β) to induce COX-2 expression.

3. Inhibition Assay:

-

Chondrocytes (either unstimulated or IL-1β stimulated) are incubated with different concentrations of the NSAID or a vehicle control.

-

The production of PGE2 is measured in the culture supernatant by enzyme immunoassay.

4. Data Analysis:

-

IC50 values are calculated from the dose-response curves of PGE2 inhibition.[3]

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent inhibitor of both COX-1 and COX-2 enzymes. While specific quantitative data for the S-enantiomer is not as readily available as for the racemic mixture, the established principles of stereoselectivity in the profen class of NSAIDs indicate that the S-form is the primary driver of the observed anti-inflammatory and analgesic effects. The provided data on racemic diclofenac, in conjunction with the detailed experimental protocols, offers a robust foundation for researchers and drug development professionals working on the characterization and development of anti-inflammatory therapeutics. Future studies focusing specifically on the enantiomers of diclofenac would be valuable to further refine our understanding of their individual contributions to the overall pharmacological profile.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

S-Diclofenac: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Introduction: Diclofenac is a potent and widely prescribed non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class. It is renowned for its analgesic, anti-inflammatory, and antipyretic properties, making it a cornerstone in the management of various acute and chronic pain and inflammatory conditions. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and multifaceted mechanism of action of Diclofenac. It also details key experimental protocols for its synthesis, characterization, and biological evaluation, tailored for researchers, scientists, and professionals in drug development.

It is important to note that while the prompt specifies "S-Diclofenac," the parent Diclofenac molecule (2-[2-(2,6-dichloroanilino)phenyl]acetic acid) is achiral and therefore does not have S- and R-enantiomers. The "S" may be a reference to its common sodium salt form or a specific, less common sulfur-containing derivative. This guide will focus on the extensively studied parent compound, Diclofenac, which is the subject of the vast majority of scientific literature.

Molecular Structure and Physicochemical Properties

Diclofenac is a monocarboxylic acid comprised of a phenylacetic acid structure with a (2,6-dichlorophenyl)amino group at the 2-position.[1] The two chlorine atoms in the ortho positions of the phenyl ring force the ring into a state of maximal torsion, a feature believed to be linked to its high potency.[1]

Chemical Structure

-

IUPAC Name: 2-[2-(2,6-dichloroanilino)phenyl]acetic acid[1]

-

Canonical SMILES: C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl

Physicochemical Data

The key physicochemical properties of Diclofenac are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 296.15 g/mol | [1][3][4] |

| Physical Description | White or slightly yellowish crystalline powder | |

| Melting Point | 156-158 °C | |

| pKa | 4.0 - 4.2 | [5] |

| Water Solubility | Poorly soluble (10.5 mg/mL) | [6] |

| LogP (Octanol/Water) | 4.4 | [1] |

| CAS Number | 15307-86-5 | [1] |

Mechanism of Action

Diclofenac exerts its therapeutic effects through a primary mechanism involving the inhibition of cyclooxygenase (COX) enzymes, supplemented by several other molecular actions.

Primary Mechanism: COX Inhibition

The principal mechanism of action for Diclofenac is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7][][9] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7][10] By blocking this enzymatic step, Diclofenac effectively reduces the synthesis of pro-inflammatory prostaglandins like PGE₂ and PGI₂, leading to its anti-inflammatory, analgesic, and antipyretic effects.[10][11][12] While it inhibits both isoforms, some evidence suggests it is partially selective for COX-2.[10][13]

Caption: Diclofenac's primary mechanism of action via COX-1/2 inhibition.

Other Mechanisms of Action

Beyond COX inhibition, Diclofenac's efficacy is attributed to several other molecular targets that contribute to its potent analgesic and anti-inflammatory profile:

-

Inhibition of Lipoxygenase Pathways: Some evidence suggests Diclofenac can inhibit lipoxygenase enzymes, thereby reducing the formation of pro-inflammatory leukotrienes.[10][13]

-

Modulation of Ion Channels: Diclofenac has been shown to block voltage-dependent sodium channels and acid-sensing ion channels (ASICs), which can reduce neuronal excitability and pain signaling.[10][13][14]

-

Activation of Potassium Channels: It can act as a positive allosteric modulator of KCNQ and BK potassium channels, leading to hyperpolarization of the cell membrane and reduced neuronal firing.[13][14]

-

Inhibition of Phospholipase A2: Diclofenac may also inhibit phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane.[13][15]

Experimental Protocols

This section details common methodologies for the synthesis, purification, and biological evaluation of Diclofenac.

Synthesis of Diclofenac

A common and efficient method for synthesizing Diclofenac is via a multi-step continuous flow process.[16] This approach offers high efficiency, atom economy, and shorter reaction times compared to traditional batch synthesis.[5][16]

Protocol: Six-Step Continuous Flow Synthesis [16][17]

-

Amidation: Aniline and chloroacetic acid undergo amidation in the presence of a boric acid catalyst to yield 2-chloro-N-phenylacetamide.[17]

-

Condensation (Etherification): The resulting 2-chloro-N-phenylacetamide is condensed with 2,6-dichlorophenol using potassium carbonate and a phase transfer catalyst to form 2-(2,6-dichlorophenoxy)-N-phenylacetamide.[17]

-

Smiles Rearrangement: The intermediate undergoes a Smiles rearrangement in the presence of a base to yield N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide.[17]

-

Chlorination: The hydroxyl group is replaced with chlorine using a chlorinating agent like thionyl chloride to produce N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide.[17]

-

Friedel-Crafts Cyclization: An intramolecular Friedel-Crafts reaction is induced using a Lewis acid catalyst, leading to the formation of 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one.[17]

-

Hydrolysis: The final step involves hydrolysis of the cyclic intermediate in the presence of a strong base (e.g., NaOH) to open the ring and form Diclofenac sodium, which can then be acidified to yield Diclofenac free acid.[17]

Purity and Characterization Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Diclofenac and quantifying any related substances or degradation products.[18][19]

Protocol: Reversed-Phase HPLC for Purity Analysis [20]

-

Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system equipped with a UV detector.

-

Column: Octadecylsilane (C18) chemically bonded silica column.

-

Mobile Phase A: Acetonitrile.[20]

-

Mobile Phase B: Ammonium acetate solution (e.g., 0.05 M).[20]

-

Gradient Elution: A typical gradient might run from approximately 30% A to 90% A over 20 minutes to resolve Diclofenac from its potential impurities.[20]

-

Detection: UV detection at 254 nm.[20]

-

Sample Preparation: Prepare a standard solution of Diclofenac and a test solution of the synthesized sample in a suitable solvent (e.g., 50% acetonitrile).

-

Analysis: Inject the solutions into the HPLC system. Purity is determined by comparing the peak area of Diclofenac to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times to those of known impurity standards.

In Vitro COX-2 Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC₅₀ value) of Diclofenac against the COX-2 enzyme. A common method is the colorimetric COX inhibitor screening assay.[21]

Protocol: Colorimetric COX-2 Inhibition Assay [21][22]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare a co-factor solution containing hematin, glutathione, and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the assay buffer.[22]

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare serial dilutions of Diclofenac (inhibitor) in a suitable solvent like DMSO.

-

-

Enzyme Activation: Activate the recombinant human COX-2 enzyme by incubating it with the co-factor solution on ice.[22]

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, the activated enzyme solution, and the various concentrations of Diclofenac (or vehicle control). Incubate for a defined period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[22]

-

Initiate Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

-

Measure Peroxidase Activity: The assay measures the peroxidase activity of COX. The appearance of oxidized TMPD is monitored by measuring the change in absorbance at 590-620 nm over time using a plate reader.[21]

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

Caption: Experimental workflow for an in vitro colorimetric COX-2 inhibition assay.

References

- 1. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Diclofenac | The Merck Index Online [merckindex.rsc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. jptcp.com [jptcp.com]

- 9. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Diclofenac Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diclofenac - Wikipedia [en.wikipedia.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]

- 17. patents.justia.com [patents.justia.com]

- 18. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bibliotekanauki.pl [bibliotekanauki.pl]

- 20. CN110687229A - A kind of analysis method of related substances in diclofenac sodium raw material and preparation thereof - Google Patents [patents.google.com]

- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 22. pubcompare.ai [pubcompare.ai]

A Preliminary Investigation into the Biological Effects of S-Diclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the biological effects of S-Diclofenac, a novel derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. This document synthesizes available preclinical data on its mechanism of action, pharmacokinetics, and pharmacodynamics, with a particular focus on its potential advantages over the parent compound. Detailed experimental protocols and visual representations of key biological pathways are provided to support further research and development in this area.

Introduction

Diclofenac is a potent NSAID with well-established analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins that mediate pain and inflammation.[2] However, its use is associated with significant gastrointestinal (GI) and cardiovascular risks, primarily linked to the inhibition of the homeostatic functions of COX-1.[3]

This compound represents a next-generation therapeutic approach, designed to mitigate the known adverse effects of diclofenac. It is a novel molecule that incorporates a hydrogen sulfide (H₂S)-releasing moiety attached to the diclofenac structure.[4] H₂S is an endogenous gasotransmitter known to have cytoprotective effects in the GI tract and play a role in cardiovascular homeostasis. The hypothesis is that by releasing H₂S in vivo, this compound can exert the anti-inflammatory effects of its parent compound while simultaneously protecting the gastric mucosa and potentially offering a better overall safety profile.[4] This guide explores the foundational science behind this hypothesis.

Pharmacodynamics and Mechanism of Action

The pharmacological activity of this compound is multifaceted, combining the established COX-inhibiting properties of diclofenac with the novel biological effects of H₂S.

2.1 Primary Mechanism: Cyclooxygenase (COX) Inhibition

Like its parent compound, this compound is expected to inhibit both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins (e.g., PGE₂) and thromboxanes.[5][6] This action is the cornerstone of its anti-inflammatory and analgesic effects.[]

Figure 1. Primary mechanism of this compound via COX-1 and COX-2 inhibition.

2.2 Novel Mechanism: Hydrogen Sulfide (H₂S) Release

The defining feature of this compound is its H₂S-releasing dithiol-thione moiety.[4] In vivo, esterases in plasma and liver homogenates are thought to cleave this moiety, leading to a time-dependent release of H₂S.[4] This localized release of H₂S is proposed to confer several biological advantages.

Table 1: Putative Effects of H₂S Release from this compound

| Biological Effect | Proposed Mechanism | Reference |

|---|---|---|

| Gastroprotection | Increases gastric mucosal blood flow; stimulates bicarbonate and mucus secretion; antioxidant effects. | [4] |

| Anti-inflammatory | Downregulates pro-inflammatory cytokines (IL-1β, TNF-α); upregulates anti-inflammatory cytokine (IL-10); reduces NF-κB and AP-1/c-fos DNA-binding activity. | [4] |

| Cardiovascular | H₂S is a known vasodilator and modulator of blood pressure. |[4] |

Figure 2. Proposed bioactivation pathway of this compound and H₂S release.

2.3 Other Potential Mechanisms

Beyond COX inhibition, diclofenac itself has been suggested to modulate other pathways, which may also be relevant for this compound. These include:

-

Inhibition of the lipoxygenase pathway , reducing the formation of pro-inflammatory leukotrienes.[8][9]

-

Activation of the nitric oxide-cGMP antinociceptive pathway .[1][10]

-

Modulation of PI3K/Akt/MAPK signaling pathways .[11]

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, the profile of the parent drug, diclofenac, provides a baseline for expected behavior. Diclofenac is typically well-absorbed after oral administration, but subject to significant first-pass metabolism, resulting in about 50-60% systemic availability.[5][12] It is highly bound (>99%) to plasma proteins, primarily albumin.[5][8]

Table 2: Summary of Diclofenac Pharmacokinetic Parameters

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Bioavailability | ~50% (Oral) | Due to first-pass metabolism. | [5][13] |

| Protein Binding | >99% | Primarily to albumin. | [5][8] |

| Volume of Distribution (V/F) | 1.4 L/kg | Apparent volume of distribution. | [5] |

| Metabolism | Hepatic (CYP2C9, UGT2B7) | Primarily hydroxylation and glucuronidation. | [8][14] |

| Terminal Half-life (t½) | ~1.2 - 2.0 hours | The drug is rapidly eliminated. | [5][8] |

| Excretion | ~65% Urine, ~35% Bile | Excreted as metabolites. |[8][15] |

For this compound, administration to rats (47.2 µmol/kg, i.p.) resulted in a significant increase in plasma H₂S concentration at 45 minutes and 6 hours post-administration, confirming in vivo release.[4]

Preclinical Biological Effects

4.1 Anti-inflammatory Effects

In a lipopolysaccharide (LPS)-induced inflammation model in rats, this compound demonstrated potent anti-inflammatory effects.[4]

Table 3: Anti-inflammatory Effects of this compound vs. Diclofenac

| Parameter | Model | This compound Effect | Comparison to Diclofenac | Reference |

|---|---|---|---|---|

| Myeloperoxidase (MPO) Activity | LPS-induced inflammation in rat lung and liver | Significantly reduced | Not directly compared in the study | [4] |

| Plasma IL-1β / TNF-α | LPS-induced inflammation in rats | Reduced | Effect mimicked by Diclofenac + H₂S donor | [4] |

| Plasma IL-10 | LPS-induced inflammation in rats | Elevated | Effect mimicked by Diclofenac + H₂S donor | [4] |

| Paw Edema | Carrageenan-induced paw edema in rats | Reduced paw volume | Comparable to Diclofenac |[16] |

4.2 Analgesic Effects

The analgesic activity of diclofenac is well-documented in various animal models, such as the hot plate and formalin tests, which evaluate supraspinal and spinal antinociceptive effects, respectively.[17][18] this compound, by inhibiting prostaglandin synthesis, is expected to exhibit a similar or potentially enhanced analgesic profile.

4.3 Safety Profile: Gastrointestinal Effects

A key rationale for developing this compound is the reduction of GI toxicity. Preclinical data shows that this compound causes significantly less gastric toxicity than diclofenac.[4] This is attributed to the protective effects of the released H₂S on the gastric mucosa.

Key Experimental Protocols

5.1 Carrageenan-Induced Paw Edema in Rats

This is a standard preclinical model for evaluating the anti-inflammatory activity of novel compounds.

-

Objective: To assess the ability of a test compound to reduce acute, localized inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Methodology:

-

Acclimatization: Animals are housed under standard conditions for at least one week prior to the experiment.[16]

-

Grouping: Animals are randomly divided into groups (n=5-7 per group): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Diclofenac 20 mg/kg), and Test Groups (this compound at various doses).[16]

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Dosing: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the inflammatory insult.

-

Inflammation Induction: A 0.1 mL injection of 1% carrageenan suspension is administered into the sub-plantar region of the right hind paw.[16]

-

Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Statistical analysis is performed using ANOVA followed by a post-hoc test.

-

Figure 3. Experimental workflow for the Carrageenan-Induced Paw Edema model.

5.2 Assessment of Gastric Toxicity

-

Objective: To evaluate and compare the gastrointestinal damage caused by a test compound relative to a control.

-

Animals: Male Wistar rats, fasted for 18-24 hours with free access to water.

-

Methodology:

-

Dosing: Animals are administered high doses of the test compound (this compound) or positive control (Diclofenac) orally.

-

Observation: Animals are observed for a set period (e.g., 4-6 hours).

-

Euthanasia & Dissection: Animals are euthanized, and their stomachs are removed.

-

Scoring: Stomachs are opened along the greater curvature, rinsed with saline, and examined for lesions (hemorrhages, ulcers). The severity of damage is scored based on the number and size of lesions (a "lesion index" or "ulcer index").

-

Data Analysis: The lesion scores between groups are compared using appropriate statistical tests (e.g., Mann-Whitney U test).

-

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a promising compound that retains the anti-inflammatory efficacy of diclofenac while exhibiting a significantly improved gastrointestinal safety profile in preclinical models.[4] The novel mechanism of H₂S release appears to be a viable strategy for mitigating the GI toxicity associated with traditional NSAIDs.

Further research is required to fully elucidate the biological effects of this compound. Key areas for future investigation include:

-

Comprehensive Pharmacokinetics: Detailed PK studies in multiple species to determine the absorption, distribution, metabolism, and excretion profile of this compound and its metabolites.

-

Dose-Response Studies: Establishing clear dose-response relationships for both efficacy and toxicity.

-

Cardiovascular Safety: Thoroughly evaluating the cardiovascular effects, as this is a known concern for COX-2 selective inhibitors and diclofenac itself.[19]

-

Chronic Dosing Studies: Assessing the safety and efficacy of this compound under chronic administration to better model its use in conditions like osteoarthritis and rheumatoid arthritis.

-

Mechanism Elucidation: Further investigation into the downstream signaling pathways modulated by the H₂S released from this compound.

References

- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jptcp.com [jptcp.com]

- 3. Side effects of diclofenac - NHS [nhs.uk]

- 4. Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diclofenac: Package Insert / Prescribing Information / MOA [drugs.com]

- 6. Diclofenac Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diclofenac - Wikipedia [en.wikipedia.org]

- 9. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. The pharmacokinetics of diclofenac sodium following intravenous and oral administration | Semantic Scholar [semanticscholar.org]

- 14. biomedres.us [biomedres.us]

- 15. youtube.com [youtube.com]

- 16. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aub.edu.lb [aub.edu.lb]

- 18. ajper.com [ajper.com]

- 19. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Chiral HPLC Method for the Quantitative Analysis of S-Diclofenac

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and specific analytical method for the separation and quantification of the S-enantiomer of Diclofenac from its racemic mixture using chiral High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. The developed method was validated in accordance with the International Conference on Harmonisation (ICH) guidelines, demonstrating high levels of linearity, precision, accuracy, and robustness. This application note provides a comprehensive protocol for researchers engaged in the quality control and enantioselective analysis of Diclofenac.

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) that exists as a pair of enantiomers, (S)-(+)-Diclofenac and (R)-(-)-Diclofenac. The pharmacological activity of these enantiomers can differ significantly, making the quantification of the individual enantiomers critical for pharmaceutical development and quality control. Chiral HPLC is the most common technique for separating enantiomers, often utilizing a chiral stationary phase (CSP) to form transient diastereomeric complexes, which allows for their differential retention and separation.[1][2] This note describes a normal-phase HPLC method developed for the specific quantification of S-Diclofenac.

Experimental Protocol

Materials and Reagents

-

This compound Reference Standard (≥99.5% purity)

-

Racemic Diclofenac (≥99% purity)

-

n-Hexane (HPLC Grade)

-

Isopropanol (IPA) (HPLC Grade)

-

Trifluoroacetic Acid (TFA) (HPLC Grade)

-

Methanol (HPLC Grade) for sample preparation

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Empower™, Chromeleon™).